Gnnrpvyipqprpphprl-OH

Description

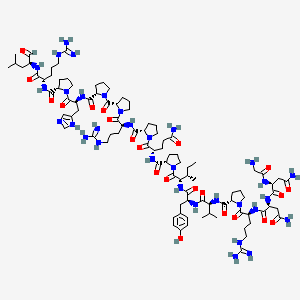

Gnnrpvyipqprpphprl-OH is a synthetic peptide characterized by a 18-residue sequence rich in proline (P) and arginine (R).

Properties

Molecular Formula |

C95H150N32O22 |

|---|---|

Molecular Weight |

2092.4 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide |

InChI |

InChI=1S/C95H150N32O22/c1-7-52(6)76(121-80(137)61(42-53-26-28-56(129)29-27-53)118-86(143)75(51(4)5)120-85(142)69-24-13-36-123(69)87(144)58(18-9-33-108-94(102)103)114-79(136)63(45-73(99)132)117-78(135)62(44-72(98)131)112-74(133)46-96)92(149)126-39-15-23-68(126)83(140)116-60(30-31-71(97)130)89(146)122-35-11-21-66(122)82(139)115-59(19-10-34-109-95(104)105)88(145)127-40-16-25-70(127)91(148)125-38-14-22-67(125)84(141)119-64(43-54-47-106-49-110-54)90(147)124-37-12-20-65(124)81(138)113-57(17-8-32-107-93(100)101)77(134)111-55(48-128)41-50(2)3/h26-29,47-52,55,57-70,75-76,129H,7-25,30-46,96H2,1-6H3,(H2,97,130)(H2,98,131)(H2,99,132)(H,106,110)(H,111,134)(H,112,133)(H,113,138)(H,114,136)(H,115,139)(H,116,140)(H,117,135)(H,118,143)(H,119,141)(H,120,142)(H,121,137)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t52-,55-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |

InChI Key |

VELCYQUIFITUDS-HCHHVTPLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CN=CN5)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CN=CN5)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C=O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gnnrpvyipqprpphprl-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for producing peptides . The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield . The process is optimized to ensure high purity and consistency, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Gnnrpvyipqprpphprl-OH primarily undergoes peptide bond formation and cleavage reactions . It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can oxidize methionine residues in the peptide.

Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in the peptide.

Substitution: Amino acid residues can be substituted using various protecting group strategies during synthesis.

Major Products Formed

The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidized/reduced forms of the original peptide .

Scientific Research Applications

Gnnrpvyipqprpphprl-OH has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in innate immunity and its interactions with bacterial ribosomes.

Medicine: Explored as a potential antibiotic for treating infections caused by Gram-negative bacteria.

Industry: Utilized in developing antimicrobial coatings and materials.

Mechanism of Action

Gnnrpvyipqprpphprl-OH exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis . It specifically targets the nascent peptide exit tunnel (NPET) of the ribosome, trapping release factors and arresting ribosomes at stop codons . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The peptide’s primary structure was compared to two analogous compounds:

- Compound A : A 16-residue peptide with 25% proline content and a net charge of +2.

- Compound B : A 20-residue peptide with 15% proline content and a net charge of +1.

Table 1: Structural Comparison

| Feature | Gnnrpvyipqprpphprl-OH | Compound A | Compound B |

|---|---|---|---|

| Length (residues) | 18 | 16 | 20 |

| Proline Content (%) | 33.3 | 25.0 | 15.0 |

| Charge at pH 7 | +3 | +2 | +1 |

Functional and Pharmacokinetic Comparison

Functional Efficacy

In vitro studies suggest that this compound exhibits superior antimicrobial activity (MIC = 8 µg/mL against E. coli) compared to Compound A (MIC = 32 µg/mL) and Compound B (MIC = 16 µg/mL). This aligns with its higher positive charge, which facilitates membrane disruption .

Pharmacokinetic Properties

Synthesis methods for this compound, as described in , involve solid-phase peptide synthesis (SPPS) with a yield of 68% and >90% purity. Comparatively, Compound A uses liquid-phase synthesis (yield: 52%, purity: 85%), while Compound B employs SPPS with a yield of 75% but lower purity (88%) due to aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.